Efavirenz 3-Desoxy

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Quantifying Efavirenz-related impurities accurately is challenged by structural diversity affecting UV response and retention. Generic standards introduce quantitative errors. Efavirenz 3-Desoxy (CAS 253663-53-5) is the structurally distinct, 3-desoxy quinoline impurity standard, resolving this. - Ensures accurate HPLC/LC-MS quantification of Efavirenz Related Compound C, meeting ICH Q3A/B guidelines. - Essential for stability-indicating method validation, forced degradation studies, and routine QC batch release. - Supplied as a characterized reference standard, eliminating cross-reactivity risks of parent drug or metabolite standards.

Molecular Formula C15H11ClF3NO
Molecular Weight 313.7 g/mol
CAS No. 253663-53-5
Cat. No. B154642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEfavirenz 3-Desoxy
CAS253663-53-5
Synonyms6-Chloro-4-(cyclopropylethynyl)-3,4-dihydro-4-(trifluoromethyl)-2(1H)-quinolinone;  6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one
Molecular FormulaC15H11ClF3NO
Molecular Weight313.7 g/mol
Structural Identifiers
SMILESC1CC1C#CC2(CC(=O)NC3=C2C=C(C=C3)Cl)C(F)(F)F
InChIInChI=1S/C15H11ClF3NO/c16-10-3-4-12-11(7-10)14(15(17,18)19,8-13(21)20-12)6-5-9-1-2-9/h3-4,7,9H,1-2,8H2,(H,20,21)
InChIKeyVZMTWEKKZZHRRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Efavirenz 3-Desoxy Reference Standard


Efavirenz 3-Desoxy (CAS 253663-53-5), chemically designated as 6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one, is a synthetic quinoline derivative and a recognized process-related impurity and degradation product of the antiretroviral drug Efavirenz . It is categorized as Efavirenz Related Compound C and is utilized exclusively as a fully characterized reference standard for analytical method development, validation, and quality control (QC) applications within pharmaceutical development and manufacturing [1][2]. The compound exhibits distinct chemical and physical properties, including a molecular formula of C15H11ClF3NO and a molecular weight of 313.7 g/mol .

Efavirenz 3-Desoxy Irreplaceability


The selection of an appropriate reference standard for impurity analysis is critical for ensuring accurate quantification, method robustness, and regulatory compliance. Generic substitution with other Efavirenz-related compounds, such as the parent drug (Efavirenz, CAS 154598-52-4), its major metabolite 8-hydroxyefavirenz (8-OH-EFV), or other designated impurities (e.g., Related Compounds A, B), is not scientifically valid due to fundamental differences in chemical structure and resultant analytical behavior. Efavirenz 3-Desoxy is structurally distinct, lacking the oxygen atom at the 3-position of the benzoxazinone ring present in the parent drug . This structural variation leads to significantly different ultraviolet (UV) absorbance properties and chromatographic retention times compared to other efavirenz-related substances [1]. Consequently, using an incorrect reference standard can introduce substantial quantitative errors, as highlighted by the known inaccuracies of applying a universal quantitation factor (QF) across structurally diverse impurities [1]. Therefore, for precise method development and validated impurity monitoring, the use of the specific, structurally characterized Efavirenz 3-Desoxy standard is non-negotiable.

Efavirenz 3-Desoxy Selection Rationale


Structural Divergence from Parent Drug

Efavirenz 3-Desoxy differs fundamentally from the parent drug Efavirenz (CAS 154598-52-4) in its core heterocyclic structure. The parent molecule is a benzoxazinone, whereas Efavirenz 3-Desoxy is a quinoline derivative lacking the oxygen atom at the 3-position . This structural modification directly impacts its physical and spectral properties, necessitating its use as a distinct analytical standard.

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Distinct UV Absorbance Profile

The UV absorbance properties of Efavirenz 3-Desoxy and related degradation products, such as the amino alcohol derivative, are known to differ significantly from those of the parent compound and each other [1]. This makes the use of a simple quantitation factor (QF) for impurity determination inaccurate, underscoring the need for a dedicated reference standard for this specific impurity.

Spectrophotometry HPLC Method Development Degradation Studies

Reference Standard Grade vs. Research Chemical

When procured as a USP or EP-traceable reference standard, Efavirenz 3-Desoxy is supplied as a fully characterized compound with a guaranteed high purity, making it suitable for critical analytical applications [1]. This contrasts with general research-grade chemicals, which may lack the rigorous characterization and documented purity required for validated QC methods.

Quality Control Analytical Method Validation Regulatory Compliance

Efavirenz 3-Desoxy Pharmaceutical Applications


Analytical Method Development & Validation

This standard is essential for developing and validating robust HPLC or LC-MS methods to quantify Efavirenz 3-Desoxy as a specified impurity in Efavirenz active pharmaceutical ingredient (API) and finished dosage forms. Its use ensures accurate determination of impurity levels, a critical requirement for ICH Q3A/B guidelines and regulatory filings [1].

Forced Degradation & Stability Studies

Efavirenz 3-Desoxy is a known degradation product. This reference standard is indispensable for accurately identifying and quantifying this degradant during forced degradation studies (e.g., acid/base hydrolysis, oxidation, photolysis) and long-term stability testing. This is crucial for establishing the degradation pathway, developing stability-indicating methods, and setting shelf-life specifications .

Routine QC and Batch Release Testing

In a pharmaceutical QC laboratory, Efavirenz 3-Desoxy serves as a primary or secondary standard for the routine monitoring of this impurity in commercial Efavirenz API and drug product batches. This ensures that each batch meets predefined acceptance criteria for purity before release to the market, safeguarding patient safety and adhering to pharmacopeial standards (USP/EP) .

LC-MS/MS Trace Impurity Quantification

Given the need for high sensitivity, this standard is used to develop and validate LC-MS/MS methods for quantifying Efavirenz 3-Desoxy at very low levels in complex matrices, such as biological fluids or as a potential genotoxic impurity in the drug substance [2].

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